molecular formula C6H3FN2 B1312635 2-Cyano-5-fluoropyridine CAS No. 327056-62-2

2-Cyano-5-fluoropyridine

Cat. No.: B1312635
CAS No.: 327056-62-2
M. Wt: 122.1 g/mol
InChI Key: BHXHRMVSUUPOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-5-fluoropyridine: is an organic compound with the molecular formula C6H3FN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Cyano-5-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of 2-cyano-5-nitropyridine using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the nitro group is replaced by a fluorine atom .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle hazardous reagents and conditions. The process typically includes steps such as purification and isolation to obtain the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

2-Cyano-5-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Amino-5-fluoropyridine.

    Oxidation: Pyridine derivatives with oxidized functional groups.

Scientific Research Applications

2-Cyano-5-fluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Cyano-3-fluoropyridine
  • 2-Cyano-4-fluoropyridine
  • 2-Cyano-6-fluoropyridine
  • 2-Cyano-5-chloropyridine
  • 2-Cyano-5-bromopyridine

Comparison:

2-Cyano-5-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. The fluorine atom’s strong electronegativity and the cyano group’s ability to participate in various reactions make this compound a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXHRMVSUUPOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462537
Record name 2-Cyano-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-62-2
Record name 2-Cyano-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-cyano-5-chloropyridine (1 g, 7.22 mmol) and potassium fluoride (1.26 g, 21.68 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was heated at reflux for 18 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. The organic solvents were then removed in vacuo. Silica gel chromatography of the residue afforded 425 mg (48%) of 2-cyano-5-fluoropyridine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-5-fluoropyridine (93.0 g, 528 mmol), Zn dust (8.29 g, 127 mmol), zinc cyanide (40.3 g, 343 mmol), 1,1′-bis(diphenylphosphino)ferrocene (11.7 g, 21.1 mmol) and Pd2dba3 (9.68 g, 10.6 mmol) in anhydrous DMAc (300 ml) was heated at 95° C. for 3 hours. After cooled to room temperature, brine (100 ml) and ether (500 ml) was added. The solid formed was removed by filtration and washed with ether (300 ml). The organic layer was separated, washed with brine (200 ml) and dried over sodium sulfate, and concentrated. After removal of solvent, the resulted residue was purified by column chromatography (hexane-DCM=1:1) to give the title compound as a white solid (49 g, 72%). 1H NMR (400 MHz, DMSO-d6) δ 8.82 (d, J=2.8 Hz, 1H), 8.21 (dd, J=4.4 and 8.8 Hz, 1H), 8.05 (dd, J=2.8 and 8.8 Hz, 1H).
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
40.3 g
Type
catalyst
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Quantity
9.68 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The mixture of 5-bromo-pyridine-2-carbonitrile (0.50 g, 2.73 mmol), and KF (0.48 g, 8.20 mmol) in 10 ml of 1-methyl-2-pyrrolidinone was stirred at 175° C. for 18 h, cooled to RT, diluted with H2O, extracted with EtOAc, the combined organic portions were washed with H2O, brine, dried with Na2SO4, filtered, condensed, the crude compound was purified by flash column chromatography (5 to 20% of EtOAc in hexanes). The titled compound was obtained as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Add 5-chloro-pyridine-2-carbonitrile (3.0 g, 21.7 mmol) and potassium fluoride (3.9 g, 67.1 mmol) to a flask containing NMP (75 mL). Heat the mixture to reflux for 16 h. Add additional potassium fluoride (1.0 g, 17.2 mmol) and NMP (10 mL), then continue heating at reflux for 3 h. Cool the mixture, dilute with EtOAc, then wash with saturated NaCl (3×50 mL). Collect the organic layer, concentrate in vacuo and purify by chromatography on silica gel eluting with hexane/EtOAc (20:1) to obtain the desired intermediate (1.5 g, 53%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-5-fluoropyridine
Reactant of Route 2
2-Cyano-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-Cyano-5-fluoropyridine
Reactant of Route 4
Reactant of Route 4
2-Cyano-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-Cyano-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Cyano-5-fluoropyridine
Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 2-cyano-5-fluoropyridine and what structural insights were gained?

A1: The researchers employed a combination of spectroscopic techniques to comprehensively characterize the structure of this compound. These included:

  • FTIR (Fourier-transform infrared spectroscopy): This technique provided information about the vibrational modes of the molecule, helping identify specific functional groups present like the nitrile (C≡N) and the C-F bond. []
  • FT-Raman (Fourier-transform Raman spectroscopy): Complementary to FTIR, FT-Raman spectroscopy offered additional insights into the vibrational characteristics of the molecule, further confirming the presence of specific functional groups and their bonding environments. []
  • UV-Vis (Ultraviolet-visible spectroscopy): This technique helped determine the electronic transitions within the molecule, providing information about its conjugated system and potential interactions with light. []
  • NMR (Nuclear Magnetic Resonance spectroscopy): This technique elucidated the arrangement of carbon and hydrogen atoms within the molecule, confirming its structure and providing details about the electronic environment surrounding each atom. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.